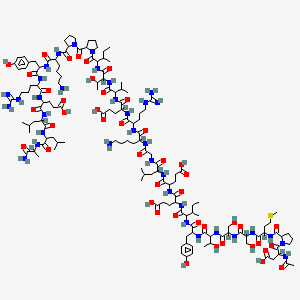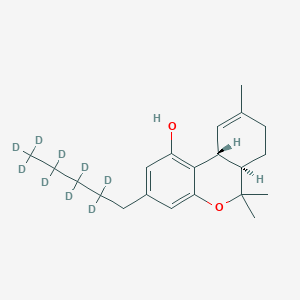
Dronabinol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It falls under the category of cannabinoids and is psychoactive, affecting perception, cognition, and pain sensitivity . This compound is regulated as a Schedule I substance in the United States.
Preparation Methods
Synthetic Routes:: Δ9-THC-d9 can be synthesized using various routes. One common method involves the cyclization of olivetol with geranyl pyrophosphate, followed by oxidative cyclization to form the dibenzopyran ring system. Deuterium-labeled precursors are used to incorporate the deuterium atoms at specific positions.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These processes ensure consistent quality and purity for use as a reference material.
Chemical Reactions Analysis
Δ9-THC-d9 undergoes various chemical reactions:
Oxidation: Oxidative processes can modify the compound, affecting its properties.
Reduction: Reduction reactions may alter its psychoactivity or pharmacokinetics.
Substitution: Substituents can be introduced, leading to derivatives with distinct properties.
Common reagents include oxidizing agents (e.g., chromates), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., boron trifluoride). Major products include hydroxylated and reduced forms of Δ9-THC-d9.
Scientific Research Applications
Δ9-THC-d9 plays a crucial role in research across various fields:
Chemistry: Studying its reactivity, stability, and interactions.
Biology: Investigating its effects on cannabinoid receptors and endocannabinoid signaling.
Medicine: Assessing its therapeutic potential for pain management, appetite stimulation, and nausea control.
Industry: Quality control in cannabis products and forensic analysis.
Mechanism of Action
Δ9-THC-d9 primarily interacts with the endocannabinoid system, binding to CB1 and CB2 receptors. Activation of CB1 receptors leads to psychoactive effects, while CB2 receptors modulate immune responses and inflammation.
Comparison with Similar Compounds
Δ9-THC-d9 stands out due to its deuterium labeling, which allows precise quantification. Similar compounds include Δ9-THC (non-deuterated), CBD (cannabidiol), and CBN (cannabinol).
Properties
CAS No. |
1217821-99-2 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3,5D2,6D2,7D2 |
InChI Key |
CYQFCXCEBYINGO-OGIBJJSFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


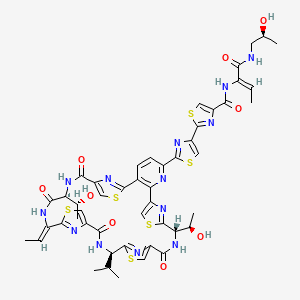
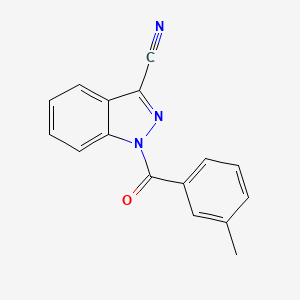
![3-(16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid](/img/structure/B10765564.png)
![(7R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B10765569.png)
![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10765579.png)
![azanium;(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetate](/img/structure/B10765582.png)
![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765588.png)
![N-[(5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765610.png)


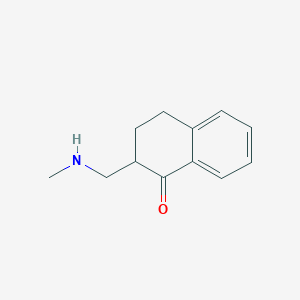
![(1R,2S,4S,5'S,6S,7R,8S,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride](/img/structure/B10765633.png)
![N-[(5S,9R,10R,11S)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765640.png)
